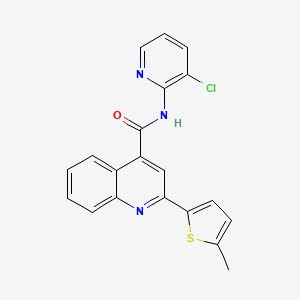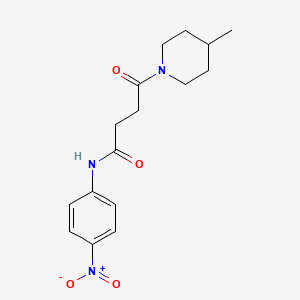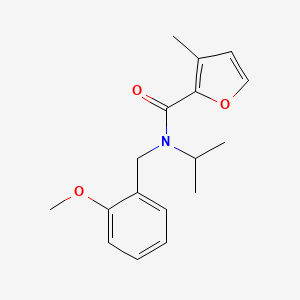
N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as CTQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTQ belongs to the class of quinolinecarboxamides, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes, including NF-κB, JAK/STAT, and PI3K/Akt/mTOR. These pathways and enzymes are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation. By inhibiting these pathways and enzymes, N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide may be able to exert its anti-cancer, anti-inflammatory, and anti-viral effects.
Biochemical and Physiological Effects
N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been shown to modulate the expression of various genes and proteins involved in these processes. In addition, N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular processes. Another advantage is its low toxicity, which allows for higher concentrations to be used in experiments without causing significant harm to cells or animals. However, one limitation of using N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its relatively low yield in synthesis, which can limit its availability for large-scale experiments. In addition, the mechanism of action of N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood, which can make it difficult to interpret experimental results.
未来方向
For research on N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide include further studies on its mechanism of action, as well as its potential applications in other areas of scientific research, such as neurodegenerative diseases and autoimmune disorders. In addition, further optimization of the synthesis method of N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide may improve its yield and availability for large-scale experiments. Finally, studies on the pharmacokinetics and pharmacodynamics of N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide may provide valuable information for its potential use as a therapeutic agent in humans.
合成方法
The synthesis of N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide involves the reaction of 3-chloro-2-pyridinylamine with 5-methyl-2-thiophene carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-chloroquinoline-3-carboxylic acid in the presence of DCC and DMAP to yield N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. The overall yield of the synthesis is around 30-40%.
科学研究应用
N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been studied for its potential applications in various scientific research areas, including cancer, inflammation, and infectious diseases. In cancer research, N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. In infectious disease research, N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the replication of various viruses, including HIV, hepatitis C virus, and dengue virus.
属性
IUPAC Name |
N-(3-chloropyridin-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c1-12-8-9-18(26-12)17-11-14(13-5-2-3-7-16(13)23-17)20(25)24-19-15(21)6-4-10-22-19/h2-11H,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEMDDSOBXWUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5487324.png)
![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5487335.png)

![5-{[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5487345.png)
![4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5487353.png)

![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5487380.png)
![2-[4-(2,4-diethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5487393.png)
![N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5487400.png)
![3-allyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5487409.png)

![2-(1,3-benzothiazol-2-yl)-3-{2-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5487426.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5487438.png)